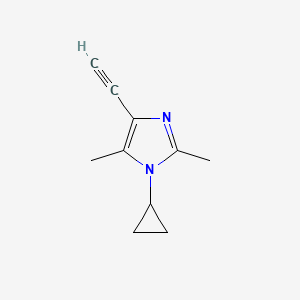
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C11H9NO3S and a molecular weight of 235.25906 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with a methylthio group at the 6-position, a carboxylic acid group at the 2-position, and a keto group at the 4-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by oxidation and subsequent methylation to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxy derivatives
Substitution: Esters, amides, and other substituted derivatives
Applications De Recherche Scientifique
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes . Additionally, the presence of the methylthio group may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the methylthio and keto groups, resulting in different chemical and biological properties.
4-Oxoquinoline-2-carboxylic acid: Similar structure but without the methylthio group, leading to variations in reactivity and applications.
6-Methylthioquinoline:
Uniqueness
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the methylthio group, in particular, enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Propriétés
Formule moléculaire |
C11H9NO3S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
OOOBICRIERYUDE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Thiophen-3-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8630710.png)






![tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8630756.png)


